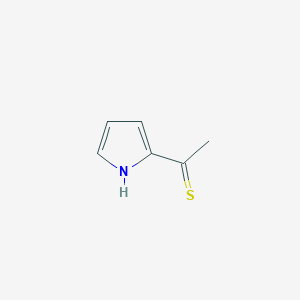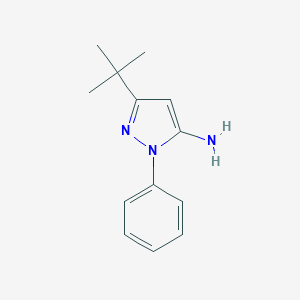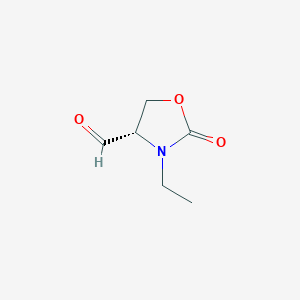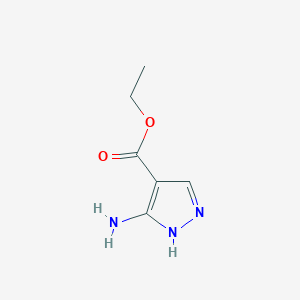
2-Thioacetyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Thioacetyl-1H-pyrrole” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and tends to polymerize . It is a fundamental scaffold that possesses diverse biological activities .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “2-Thioacetyl-1H-pyrrole”, has been a topic of interest in organic chemistry. A common method for synthesizing pyrrole derivatives is the Knorr-type approach . In a recent study, 2-thionoester pyrroles were synthesized using this approach from aliphatic starting materials . The 2-thionoester pyrroles were then reduced to the corresponding 2-formyl pyrroles in one step using RANEY® nickel .
Molecular Structure Analysis
The molecular structure of “2-Thioacetyl-1H-pyrrole” is similar to that of 2-Acetyl-1H-pyrrole, which has a molecular formula of C6H7NO . The difference lies in the presence of a thioacetyl group in “2-Thioacetyl-1H-pyrrole”.
Chemical Reactions Analysis
Pyrrole and its derivatives, including “2-Thioacetyl-1H-pyrrole”, exhibit a wide range of chemical reactivity. They are known to undergo various types of reactions, including nucleophilic addition, isomerization, and cycloaddition .
Safety And Hazards
Zukünftige Richtungen
The synthesis and reactivity of pyrrole derivatives, including “2-Thioacetyl-1H-pyrrole”, continue to be areas of active research. Recent studies have focused on developing more efficient and environmentally friendly methods for synthesizing these compounds . Additionally, the potential biological activities of these compounds are being explored for their potential use in various therapeutic applications .
Eigenschaften
IUPAC Name |
1-(1H-pyrrol-2-yl)ethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5(8)6-3-2-4-7-6/h2-4,7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEKKAKIVDDBED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)C1=CC=CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thioacetyl-1H-pyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)
![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)